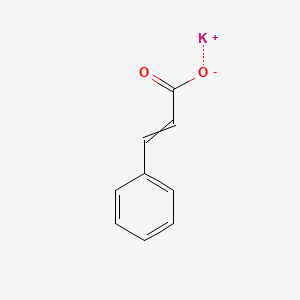

Potassium cinnamate

Description

Historical Perspectives and Discovery in Chemical Literature

The history of potassium cinnamate (B1238496) is intrinsically linked to its parent compound, cinnamic acid. Cinnamic acid was first isolated in 1872, and its synthesis was a subject of interest in early organic chemistry. atamanchemicals.com One of the foundational methods for synthesizing cinnamic acid is the Perkin reaction, which involves the condensation of benzaldehyde (B42025) and acetic anhydride (B1165640). atamanchemicals.comscispace.comuns.ac.id Another classic method is the Knoevenagel condensation, reacting benzaldehyde with malonic acid in the presence of a weak base. atamanchemicals.com

Potassium cinnamate itself was reportedly discovered in the late 19th century. chemblink.com Its preparation is typically a straightforward acid-base neutralization reaction. The most common laboratory and industrial synthesis involves reacting cinnamic acid with potassium hydroxide (B78521) or potassium carbonate in an aqueous solution, followed by isolation of the salt, often through concentration and drying. chemicalbook.com Industrial production may employ techniques like spray-drying to produce a powder with specific physical properties. chemicalbook.comgoogle.com

Early research into cinnamic acid derivatives includes the work of Rainer Ludwig Claisen, who described the synthesis of ethyl cinnamate in 1890. atamanchemicals.com Furthermore, nitrated derivatives of cinnamic acid were of historical importance in A. Baeyer's complete synthesis of indigo. atamanchemicals.com These early investigations into the reactivity of the cinnamate structure laid the groundwork for the later exploration of its salts, including this compound.

Table 1: Foundational Synthesis Methods for Cinnamic Acid and this compound

| Product | Reaction Name/Type | Reactants | Key Features |

|---|---|---|---|

| Cinnamic Acid | Perkin Reaction | Benzaldehyde, Acetic anhydride, Sodium acetate (B1210297) (catalyst) | A classic method for creating α,β-unsaturated aromatic acids. scispace.comuns.ac.id |

| Cinnamic Acid | Knoevenagel Condensation | Benzaldehyde, Malonic acid, Weak base | Involves a condensation reaction followed by acid-catalyzed decarboxylation. atamanchemicals.com |

| This compound | Neutralization | Cinnamic acid, Potassium hydroxide | A direct acid-base reaction, often conducted in an aqueous or ethanol (B145695) solution. google.com |

| This compound | Neutralization | Cinnamic acid, Potassium carbonate | An alternative base for the neutralization reaction. chemicalbook.com |

Overview of Research Trajectories and Current Directions in this compound Chemistry

Research involving this compound has evolved from its initial use as a fragrance and flavoring agent to encompass a wide array of advanced applications. chemblink.com A significant and long-standing area of research is its use as a food preservative, driven by its ability to inhibit the growth of various molds, yeasts, and bacteria. chemicalbook.com The increasing consumer demand for natural alternatives to synthetic preservatives continues to fuel research into its antimicrobial mechanisms. datainsightsmarket.comx-mol.net

More recent research trajectories have expanded into materials science and polymer chemistry. The cinnamoyl group is known to be a photoresponsive unit, making cinnamates valuable building blocks for photopolymers. scispace.comuns.ac.id Studies have explored the use of this compound in the synthesis of multifunctional polymeric photosensitizers and have investigated its photochemical reactions, such as [2+2] photodimerization upon UV irradiation. acs.orgnsf.govacs.org This property is also being harnessed to create UV light-responsive "smart" materials by intercalating cinnamate anions into layered inorganic structures like yttrium hydroxide. mdpi.com

A prominent and modern research direction is the application of cinnamate compounds in corrosion inhibition. core.ac.uk Cinnamate anions, sometimes combined with rare-earth cations, can form protective films on metal surfaces, offering a less toxic alternative to traditional inhibitors like chromates for protecting mild steel and other alloys. iisc.ac.innih.gov

The latest research highlights the compound's potential in environmental and advanced materials applications. For instance, this compound has been used as a precursor for the direct synthesis of honeycomb-like porous carbons, which show promise for CO2 capture applications. researchgate.net In the biological and pharmaceutical research fields, it is studied for its antioxidant properties and as an inducer of cellular defense mechanisms. smolecule.combiosynth.com Its derivatives are also being synthesized and evaluated for novel therapeutic applications. pkusz.edu.cn

Table 2: Selected Research Applications and Findings for this compound

| Research Area | Application/Focus | Key Research Findings | Citation(s) |

|---|---|---|---|

| Food Chemistry | Natural Preservative | Exhibits broad-spectrum antibacterial and antifungal activity; inhibits biofilm formation and disrupts microbial cell membranes. | x-mol.net |

| Polymer Chemistry | Photopolymers & Photosensitizers | Used in synthesizing polymers with photo-functional groups; undergoes photochemical isomerization and dimerization. | acs.orgnsf.govresearchgate.net |

| Corrosion Science | Corrosion Inhibitor | Forms a protective film on mild steel surfaces, with inhibition efficiency dependent on concentration and environmental conditions. | nih.govacs.org |

| Materials Science | CO2 Capture | Serves as a precursor for synthesizing porous carbon materials with high surface area for effective CO2 adsorption. | researchgate.net |

| Materials Science | UV-Responsive Materials | Cinnamate anions can be intercalated into layered double hydroxides, creating materials whose properties can be switched with UV light. | mdpi.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H7KO2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

potassium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1 |

InChI Key |

IWHVCHNCTHGORM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Methodologies for Potassium Cinnamate

Established Laboratory Synthetic Routes and Reaction Conditions

In a laboratory setting, the synthesis of potassium cinnamate (B1238496) is typically straightforward, with the neutralization of cinnamic acid being the most common and well-established method.

The primary and most direct method for synthesizing potassium cinnamate is through the neutralization reaction between cinnamic acid and potassium hydroxide (B78521) (KOH). smolecule.comsmolecule.com This acid-base reaction is typically conducted in an aqueous solution or a polar solvent like ethanol (B145695). smolecule.com The mechanism involves the deprotonation of the carboxylic acid group of cinnamic acid by the hydroxide ions from KOH, forming this compound and water. patsnap.com

The reaction is generally exothermic and can be performed at room temperature for small-scale preparations. smolecule.com Optimization of this reaction focuses on several key parameters to ensure high yield and purity. smolecule.com Precise pH control is crucial; maintaining a pH between 8.5 and 9.5 ensures the complete conversion of cinnamic acid to its potassium salt while preventing the formation of side products. chemicalbook.com Temperature is another important factor, with industrial processes often utilizing mildly elevated temperatures (50–80°C) to increase the reaction rate. smolecule.com The choice of solvent can also influence the reaction kinetics, with some studies using dimethyl sulfoxide (B87167) (DMSO) to facilitate faster dissolution of reactants. smolecule.com

A typical laboratory procedure involves dissolving cinnamic acid in a suitable solvent, followed by the gradual addition of a potassium hydroxide solution while stirring until the reaction is complete. The resulting this compound can then be isolated by filtration and drying. smolecule.com

| Parameter | Optimal Range/Condition | Reason for Optimization |

|---|---|---|

| pH | 8.5 - 9.5 chemicalbook.com | Ensures complete deprotonation of cinnamic acid and prevents side reactions. smolecule.com |

| Temperature | Room Temperature (Lab) to 50-80°C (Industrial) smolecule.com | Accelerates reaction rate. smolecule.com |

| Solvent | Water, Ethanol smolecule.com, DMSO smolecule.com | Influences reaction kinetics and reactant solubility. smolecule.com |

While neutralization is the most common method, other pathways exist for the synthesis of cinnamate salts. One alternative involves the reaction of cinnamic acid with potassium carbonate in an aqueous solution, followed by concentration and drying to obtain this compound. chemicalbook.com Another approach involves the hydrolysis of ethyl cinnamates using potassium carbonate in ethanol under microwave irradiation, which has been shown to produce potassium cinnamates in good to high yields. nih.govacs.orgnih.govresearchgate.net

Furthermore, various synthetic strategies for cinnamic acid derivatives can be adapted for the production of its salts. These include methods like the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), and the Knoevenagel–Doebner condensation, which uses an aromatic aldehyde and malonic acid. iau.irbepls.comstuba.sk While these methods primarily target cinnamic acid itself, subsequent neutralization can yield the desired potassium salt.

Industrial-Scale Production Techniques and Process Engineering

The transition from laboratory-scale synthesis to industrial production necessitates the use of specialized techniques to ensure efficiency, consistency, and the desired physical properties of the final product.

For industrial applications, producing this compound as a free-flowing powder with specific characteristics is often required. Spray-drying and spray agglomeration are key technologies used to achieve this. google.com In a typical spray-drying process, a solution or slurry of this compound is atomized into fine droplets inside a chamber with heated air. chemicalbook.comgoogle.com This rapid drying process results in a powder with improved flowability, a lower tendency to cake, and an enhanced dissolution rate. google.com

A patented method describes preparing a 14.5 wt% aqueous solution of this compound, which is then fed into a spray dryer at an inlet temperature of approximately 180°C, yielding a powder with a moisture content of less than 2 wt%. chemicalbook.com

Spray agglomeration is another technique where the atomized droplets are brought into contact with solid particles of this compound in a fluidized bed. google.comshpilotech.com This process forms larger, more porous agglomerates with excellent solubility. shpilotech.com These techniques offer a high degree of control over particle size and morphology, which is crucial for many industrial applications. google.comglatt.comresearchgate.net

Optimizing industrial processes for this compound production focuses on maximizing yield and ensuring high purity. This involves careful control of reaction conditions such as temperature, pH, and reactant concentrations. smolecule.com For instance, a patented process for preparing this compound with a high yield (95.9%) involves a catalyzed oxidation method. google.com

| Parameter | Value/Range | Reference |

|---|---|---|

| Feed Solution Concentration | ~14.5 wt% chemicalbook.com to 20-45 wt% google.comvulcanchem.com | chemicalbook.comgoogle.comvulcanchem.com |

| Feed Solution Temperature | ~55°C chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

| Spray Dryer Inlet Air Temperature | ~180°C chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

| Spray Dryer Outlet Temperature | ~95°C chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

| Final Moisture Content | < 2 wt% chemicalbook.comgoogle.com | chemicalbook.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its precursors to reduce environmental impact and improve sustainability. smolecule.comsmolecule.com The use of water as a solvent in the neutralization reaction is an inherently green aspect of the synthesis. beilstein-journals.org

Research into greener synthetic routes for cinnamic acid, the precursor to this compound, is also relevant. The Knoevenagel condensation reaction, a classic method for forming carbon-carbon double bonds, has been adapted to be more environmentally friendly by using L-proline as a catalyst under solvent-free conditions, often with microwave assistance to accelerate the reaction. iau.irbepls.com This approach offers high yields in a shorter time frame and avoids the use of hazardous solvents like pyridine. iau.ir

Furthermore, the development of catalytic systems that are efficient and recyclable, such as the use of a silver/palladium/carbon catalyst in a patented method for this compound synthesis, aligns with green chemistry principles by minimizing waste. google.com The use of microwave-assisted organic synthesis (MAOS) for the hydrolysis of ethyl cinnamates to potassium cinnamates also represents a greener alternative, offering faster reaction times and reduced energy consumption compared to conventional heating methods. nih.govacs.orgnih.govresearchgate.net

Eco-Friendly Solvent Systems and Reaction Media

The shift away from volatile and toxic organic solvents is a cornerstone of green chemistry. For cinnamate synthesis, this has led to the exploration of alternative reaction media and energy sources that minimize environmental impact.

Microwave irradiation has emerged as a powerful tool for the green synthesis of cinnamate derivatives. nih.govrsc.orgacs.org This technique often leads to significantly shorter reaction times, higher yields, and can be performed with reduced solvent volumes or even under solvent-free conditions. For instance, a simple and green method for synthesizing ethyl cinnamates involves a microwave-assisted Horner-Wadsworth-Emmons reaction without the need for a catalyst. nih.gov Another eco-friendly approach is the microwave-assisted hydrolysis of ethyl cinnamic esters using potassium carbonate in water, which produces potassium cinnamates in good to high yields (73-98%) within 20 minutes. acs.org

Water, as the most abundant and non-toxic solvent, is an ideal medium for green synthesis. Cinnamic acids have been synthesized in excellent yields via Knoevenagel condensation using an aqueous extract of Acacia concinna pods as a catalyst. acs.org Similarly, Mizoroki-Heck cross-coupling reactions to produce cinnamic acids and cinnamates have been successfully carried out using water as the sole solvent in the presence of potassium hydroxide. ajol.info

Ionic liquids, particularly room-temperature ionic liquids, have been utilized as environmentally benign solvents for the synthesis of benzyl (B1604629) cinnamate from this compound and benzyl chloride. aminer.cn Aliquat® 336, a quaternary ammonium (B1175870) salt, can function as both an ionic liquid medium and a phase-transfer catalyst, facilitating the synthesis of cinnamate esters under mild, microwave-irradiated conditions. researchgate.net This method avoids the use of corrosive catalysts like concentrated sulfuric acid. researchgate.net

Solvent-free, or neat, reaction conditions represent another significant advancement. Direct amidation of cinnamic acid has been achieved under solvent-free conditions catalyzed by graphene oxide, with the catalyst being recyclable multiple times without a significant loss in activity. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Eco-Friendly Solvent Systems for Cinnamate Synthesis

| Reaction Type | Solvent/Condition | Energy Source | Key Findings | Reference |

| Horner-Wadsworth-Emmons | Minimal/No Solvent | Microwave | Catalyst-free synthesis of ethyl cinnamates with improved yields. | nih.gov |

| Ester Hydrolysis | Water | Microwave | Rapid (20 min) synthesis of potassium cinnamates with 73-98% yields. | acs.org |

| Knoevenagel Condensation | Water | Conventional Heating (60 °C) | Use of natural surfactant catalyst from Acacia concinna pods for excellent yields. | acs.org |

| Mizoroki-Heck Coupling | Water | Conventional Heating (110 °C) | Smooth reaction of aryl bromides with acrylates in the presence of KOH. | ajol.info |

| Alkylation | Aliquat® 336 (Ionic Liquid) | Microwave | Dual role as solvent and phase-transfer catalyst; avoids corrosive acids. | researchgate.net |

| Amidation | Solvent-Free | Conventional Heating | Recyclable graphene oxide catalyst for direct amidation of cinnamic acid. | beilstein-journals.orgbeilstein-journals.org |

Catalytic Approaches for Cinnamate Synthesis

The development of novel catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of cinnamate synthesis. A wide array of catalytic systems, from simple carbon to complex organometallics and enzymes, have been successfully employed.

Palladium-Based Catalysts: Palladium-catalyzed cross-coupling reactions are highly effective for forming the carbon-carbon double bond in cinnamates. The Mizoroki-Heck reaction, for example, utilizes a palladium N-heterocyclic carbene complex to couple aryl bromides with acrylates, producing cinnamates in good to excellent yields. ajol.info These catalysts demonstrate excellent stability in air and moisture. ajol.info A patented method for preparing this compound employs a silver/palladium/carbon catalyst, which can be recycled and reused, highlighting an advantage for industrial-scale production. google.com

Phase-Transfer Catalysts: As mentioned previously, Aliquat® 336 serves as an effective solid-liquid phase-transfer catalyst for the synthesis of cinnamate esters from this compound. researchgate.net This approach is efficient under microwave irradiation and simplifies the process as the in situ generation of potassium cinnamates gives comparable yields to using pre-formed salts. researchgate.net

Enzymatic and Natural Catalysts: Biocatalysis offers a highly specific and environmentally friendly route. Porcine pancreatic lipase (B570770) (PPL), immobilized on a polyoxometalate-metal organic framework (PW@MIL-100(Fe)), has been used as an efficient and stable catalyst for the synthesis of benzyl cinnamate via esterification. nih.gov The immobilized enzyme retained over 90% of its initial activity after five successive catalytic cycles. nih.gov In another unique approach, the aqueous extract of Acacia concinna pods, a naturally occurring surfactant, has been shown to effectively catalyze the Knoevenagel condensation to produce cinnamic acids. acs.org

Other Metal and Non-Metal Catalysts: A variety of other metal-based catalysts have been investigated. These include catalysts based on copper (Cu-incorporated CaCO₃), nickel (Ni salt), ytterbium (Yb(OTf)₃), and titanium (Ti(IV)) for the amidation and protection of cinnamic acid. beilstein-journals.orgbeilstein-journals.org Borane catalysts, such as B(C₆F₅)₃, have been used for the Fischer esterification of cinnamic acids. beilstein-journals.orgbeilstein-journals.org A simple and low-cost method described in a patent uses activated carbon as a catalyst in the reaction between cinnamic acid and potassium hydroxide to ensure a high yield of this compound. google.com

Table 2: Overview of Catalytic Approaches for Cinnamate Synthesis

| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Yield | Reference |

| Palladium Complex | Palladium N-heterocyclic carbene | Mizoroki-Heck | Aryl bromide, Methyl acrylate | 88% | ajol.info |

| Bimetallic Catalyst | Silver/Palladium/Carbon | Oxidation | Not specified | 95.9% | google.com |

| Phase-Transfer | Aliquat® 336 | Alkylation | This compound, Alkyl halide | 80-98% | researchgate.net |

| Enzymatic | Lipase on PW@MIL-100(Fe) | Esterification | Cinnamic acid, Benzyl alcohol | 80% (after 8 reuses) | nih.gov |

| Natural Surfactant | Acacia concinna pod extract | Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Excellent | acs.org |

| Carbon Catalyst | Activated Carbon | Neutralization | Cinnamic acid, Potassium hydroxide | High (unspecified) | google.com |

| Borane Catalyst | B(C₆F₅)₃ | Fischer Esterification | Cinnamic acid, Methanol (B129727) | Good | beilstein-journals.orgbeilstein-journals.org |

Reaction Mechanisms and Chemical Transformations of Potassium Cinnamate

Oxidative Transformations of the Cinnamate (B1238496) Anion

The carbon-carbon double bond in the cinnamate anion is susceptible to oxidation by various oxidizing agents. smolecule.com These reactions can lead to the formation of diols, ketols, or cleavage products, depending on the specific reagents and conditions employed. cdnsciencepub.com

The oxidation of the cinnamate ion by potassium permanganate (B83412) (KMnO₄) in an alkaline solution is a well-studied reaction. cdnsciencepub.comsci-hub.se The reaction rate is first-order with respect to both the permanganate ion and the cinnamate substrate. sci-hub.senitrkl.ac.in Stoichiometric studies have shown that under certain conditions, approximately one mole of permanganate is consumed for each mole of the cinnamate ion. sci-hub.se

The initial step of the reaction involves the formation of a cyclic manganate(V) diester as an intermediate. cdnsciencepub.comsci-hub.se This intermediate can then undergo further reactions. Depending on the reaction conditions, the final manganese product can be either the manganate (B1198562) ion (MnO₄²⁻) or manganese dioxide (MnO₂). cdnsciencepub.com Despite the different final products, the similar response of the reaction rates to substituent effects and temperature changes suggests that the variation in products arises from reactions that occur after the initial rate-determining transition state. cdnsciencepub.com

In acidic solutions, the oxidation of cinnamic acid by permanganate also proceeds through a cyclic intermediate, identified as a hypomanganate ester, which then decomposes to yield benzaldehyde (B42025) and Mn(III) as products. nitrkl.ac.in The common oxidation products resulting from the cleavage of the carbon-carbon double bond include benzaldehyde and benzoic acid. rsc.org

Table 1: Kinetic Data for the Oxidation of Cinnamate Ion by Permanganate

| Parameter | Finding | Source(s) |

| Reaction Order | First order with respect to [Permanganate] | sci-hub.se, nitrkl.ac.in |

| First order with respect to [Cinnamate] | sci-hub.se, nitrkl.ac.in | |

| Intermediate | Cyclic Manganate(V) Diester | cdnsciencepub.com, sci-hub.se |

| Primary Products | Benzaldehyde, Benzoic Acid, Epoxide | nitrkl.ac.in, rsc.org |

Regioselectivity refers to the preference of a chemical reaction to occur at a particular position or region of a molecule over others. quora.comyoutube.com Stereoselectivity describes the preferential formation of one stereoisomer over another. quora.comyoutube.com

In the permanganate oxidation of the cinnamate anion, the reaction exhibits high stereoselectivity. The permanganate is believed to attack the double bond in a cis fashion, leading to the formation of a cyclic intermediate. sci-hub.se This mode of attack dictates the stereochemistry of the initial diol product before any subsequent cleavage reactions occur. The observation of inverse secondary isotope effects when deuterium (B1214612) is substituted at the α or β positions of the double bond supports the idea that the hybridization of both carbon atoms changes from sp² to sp³, consistent with the formation of a symmetrical, cyclic transition state. sci-hub.se

Reductive Pathways to Cinnamyl Alcohol and Related Compounds

The carboxylate group of potassium cinnamate can be reduced to form cinnamyl alcohol. smolecule.com This transformation typically requires the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). smolecule.com The reaction converts the carboxylic acid derivative into a primary alcohol.

Alternatively, biocatalytic routes have been developed that utilize enzymes to achieve this reduction. Carboxylic acid reductases (CARs) can directly convert cinnamic acid to cinnamaldehyde, which is then subsequently reduced to cinnamyl alcohol by an alcohol dehydrogenase (ADH). researchgate.net This enzymatic cascade represents a greener pathway to cinnamyl alcohol from cinnamic acid, the parent acid of this compound. researchgate.net In monolignol biosynthesis in plants, the final step is the conversion of cinnamyl aldehyde to cinnamyl alcohol, a reaction catalyzed by cinnamyl alcohol dehydrogenase (CAD). ncsu.edu

Nucleophilic Substitution and Esterification Reactions

The carboxylate group of the cinnamate anion is a nucleophile and can react with electrophiles, such as alkyl halides, to form esters. This is a type of nucleophilic substitution reaction. smolecule.comresearchgate.net Esterification can also be achieved through acid-catalyzed reactions of the parent cinnamic acid with alcohols. nih.gov

Cinnamate esters and amides are important derivatives with various applications. chembk.comjst.go.jp this compound can be directly used as a nucleophile in the synthesis of cinnamate esters. For example, the reaction of this compound with alkyl bromides, facilitated by a phase-transfer catalyst like Aliquat® 336 under microwave irradiation, produces the corresponding cinnamate esters in high yields. researchgate.net This method works for various alkylating agents. researchgate.net

Other common methods for synthesizing these derivatives often start with cinnamic acid.

Fischer Esterification : This involves heating a solution of cinnamic acid and an alcohol with an acid catalyst, such as sulfuric acid or a solid acid resin like Dowex 50WX8. nih.govuns.ac.id The reaction is reversible, and an excess of the alcohol reactant is often used to drive the equilibrium towards the ester product. uns.ac.id

Amide Synthesis : Cinnamic acid amides can be synthesized by activating the carboxylic acid group first, for example, by converting it to an acyl chloride, followed by reaction with an amine. beilstein-journals.org Coupling agents can also facilitate the direct formation of an amide bond between cinnamic acid and an amine. jst.go.jp

Table 2: Selected Methods for the Synthesis of Cinnamate Esters and Amides

| Method | Reactants | Product | Key Features | Source(s) |

| Alkylation | This compound, Alkyl Halide | Cinnamate Ester | Uses a phase-transfer catalyst; mild conditions. | researchgate.net |

| Fischer Esterification | Cinnamic Acid, Alcohol | Cinnamate Ester | Acid-catalyzed (e.g., H₂SO₄); reversible reaction. | nih.gov, uns.ac.id |

| Amidation via Coupling | Cinnamic Acid, Amine, Coupling Agent | Cinnamate Amide | Direct formation of amide bond. | jst.go.jp |

| Knoevenagel Condensation | Benzaldehyde derivative, Malonic acid derivative | Cinnamate Ester | Forms the carbon-carbon double bond and ester group. | nih.gov |

The kinetics of cinnamic acid esterification have been studied to optimize reaction conditions. In the thermal, uncatalyzed esterification of cinnamic acid with glycerol (B35011), the process can achieve almost complete conversion of the acid with high selectivity (80–90%) for the monoester product. researchgate.net Kinetic modeling of this process suggests a model involving both esterification and reversible glycerolysis reactions. researchgate.net

For acid-catalyzed esterification, the reaction rate is significantly influenced by temperature and the amount of catalyst. acs.org For example, in the esterification of myristic acid, which follows similar principles, the reaction follows first-order kinetics for all components, and the rate increases with higher temperatures and catalyst concentrations. researchgate.net

Selectivity is a crucial aspect, especially when dealing with polyols like glycerol or sugars. In the palladium-catalyzed oxidative alkoxycarbonylation of styrenes with sugar derivatives to form cinnamates, the reaction can be highly regioselective, proceeding exclusively at the primary hydroxyl group of the sugar. unibo.it This highlights the ability to control which hydroxyl group reacts in molecules with multiple potential reaction sites.

Photochemical Reactivity and Photodimerization Mechanisms

The photochemistry of cinnamate derivatives, including this compound, is a well-researched area, primarily due to their capacity to undergo various light-induced reactions. acs.org Upon absorption of ultraviolet (UV) light, these compounds can participate in several competing processes, most notably [2+2] cycloaddition reactions and trans-cis photoisomerization. acs.orgnih.gov The specific pathway taken is influenced by factors such as the physical state (solution or solid-state), the presence of sensitizers, and the nature of the cation associated with the cinnamate anion. nsf.govnih.gov

[2+2] Cycloaddition Reactions of Cinnamate Moieties

One of the most significant photochemical reactions of cinnamates is the [2+2] cycloaddition, which leads to the formation of a cyclobutane (B1203170) ring from two cinnamate molecules. nih.gov This photodimerization is a key reaction for producing substituted cyclobutanes, which are core scaffolds in various natural products and biologically active molecules. rsc.orgnih.gov The reaction typically occurs upon irradiation with UV light, often at wavelengths longer than 260 nm. nih.gov

The stereochemical outcome of the [2+2] cycloaddition is highly dependent on the arrangement of the cinnamate molecules in the crystal lattice in solid-state reactions. nsf.gov This topochemical control dictates that the reaction proceeds with minimal atomic displacement, often leading to highly stereoselective products. nsf.govdigitellinc.com In solution, achieving selectivity can be more challenging due to competing trans-cis isomerization. digitellinc.com However, methods using visible-light triplet sensitization have been developed to afford substituted cyclobutanes in high yields and with good regioselectivity, which is attributed to the π–π stacking of the aromatic rings. rsc.org The reaction can proceed without a photoinitiator, making it an efficient synthetic method. frontiersin.org

The products of cinnamate photodimerization are derivatives of truxinic acid or truxillic acid, depending on the stereochemistry of the resulting cyclobutane ring. nsf.gov For instance, the irradiation of alkali metal salts of m-bromocinnamic acid with UV light results in the formation of truxinates. nsf.gov

Influence of Alkali Metal Cations on Photodimerization Stereochemistry

The nature of the alkali metal cation (such as K⁺, Na⁺, Cs⁺, Rb⁺) associated with the cinnamate anion has a profound influence on the crystal packing and, consequently, on the stereochemical course of solid-state [2+2] photodimerization. nsf.gov The size of the cation affects the packing arrangement, which in turn determines the proximity and orientation of the reactive double bonds. nsf.govresearchgate.net

A study on the photodimerization of various alkali metal salts of m-bromocinnamic acid revealed significant differences in reactivity. nsf.gov The potassium, rubidium, and cesium salts underwent almost complete conversion to the corresponding truxinate photoproducts upon UV irradiation. nsf.gov In contrast, the sodium and ammonium (B1175870) salts showed much lower reactivity. nsf.gov This difference is attributed to the way the cations organize the cinnamate anions in the crystal lattice. Larger cations like potassium, rubidium, and cesium tend to facilitate a packing arrangement where the double bonds are parallel and within the optimal distance for cycloaddition. nsf.govresearchgate.net

The potassium salt, in particular, showed a high degree of conversion (approximately 96%) after 87 hours of irradiation. nsf.gov Solid-state NMR analysis of the potassium m-bromocinnamate photoproduct indicated the presence of a nonplanar cyclobutane ring. nsf.gov The study also noted that the potassium salt exhibited polymorphism, which was reflected in the photoproduct. nsf.gov

Table 1: Influence of Alkali Metal Cations on the Photodimerization of m-Bromocinnamates

| Cation | Reactivity | Conversion Rate | Observations | Reference |

|---|---|---|---|---|

| Potassium (K⁺) | High | ~96% after 87h | Almost complete photoreaction; signal doubling suggests polymorphism. | nsf.gov |

| Cesium (Cs⁺) | High | ~97% after 215h | Almost complete photoreaction. | nsf.gov |

| Rubidium (Rb⁺) | High | High | Almost complete photoreaction. | nsf.gov |

| Sodium (Na⁺) | Low | Incomplete | Broader lines in NMR spectra, indicating lower local symmetry. | nsf.gov |

| Ammonium (NH₄⁺) | Low | Incomplete | Incomplete photoreaction. | nsf.gov |

Photoisomerization Processes of Cinnamate Derivatives

In addition to photodimerization, cinnamate derivatives undergo trans-cis photoisomerization around the carbon-carbon double bond. acs.orgacs.org The naturally stable trans isomer can be converted to the cis isomer upon UV excitation. acs.org This process is often reversible, and the system can reach a photostationary state (PSS) with a mixture of both isomers. hi.is

The mechanism of photoisomerization is complex and can proceed through different pathways. rsc.org Theoretical studies using methods like extended multistate complete active space second-order perturbation theory (XMS-CASPT2) have been employed to understand the reaction pathways. acs.orgacs.orgnih.gov These studies suggest that after UV absorption, the molecule relaxes from the excited state, and this process can lead back to the trans form or to the cis form. acs.org The transition state for this isomerization has been described as having a zwitterionic-like electronic structure. acs.orgnih.gov

The efficiency and pathway of photoisomerization are sensitive to substituents on the phenyl ring and the solvent environment. acs.orgacs.org For some cinnamate derivatives, the photoisomerization is believed to proceed via a triplet state, while for others, it occurs directly from the excited singlet state. rsc.org For example, the photoisomerization route for methylcinnamate is proposed to be “¹ππ* (trans) → ¹nπ* → T₁ (³ππ*) → S₀ (trans or cis)”. rsc.org The conversion from the trans to the cis form of this compound in aqueous solution can be achieved by UV irradiation, although the conversion is often incomplete. mdpi.com

Thermal Reactivity and Crosslinking Mechanisms

While the photochemical reactivity of cinnamates is well-documented, their thermal reactivity, particularly at elevated temperatures, is also significant, leading to crosslinking and polymerization. scholaris.ca Although thermal [2+2] cycloadditions are generally considered forbidden by the Woodward-Hoffmann rules, cinnamate-functionalized polymers have been shown to cure at temperatures around 110 °C. scholaris.ca

Thermal analysis of alkali metal cinnamates, including this compound, shows that these compounds possess considerable thermal stability. akjournals.comakjournals.com Thermogravimetric analysis (TGA) of this compound indicates that major mass loss occurs at approximately 275 °C. akjournals.com This stability up to high temperatures is an important characteristic for potential applications. akjournals.comakjournals.com

Free Radical Pathways in Thermal Crosslinking of Cinnamates

The thermal crosslinking of cinnamate-functionalized materials can proceed through a free-radical polymerization mechanism. scholaris.ca This pathway is distinct from the photochemical cycloaddition. Research on cinnamate-modified silicones has confirmed that a short-lived free radical reaction is responsible for the thermal curing observed at 110 °C. scholaris.ca

The process of free-radical addition-fragmentation is a key mechanism in these reactions. cmu.edu A propagating radical species adds to the double bond of the cinnamate. The resulting intermediate radical can then either propagate the chain by reacting with another monomer or undergo other reactions. cmu.edu In the context of crosslinking, the reaction of dangling unsaturations on polymer chains can lead to the formation of a network structure. cmu.edu

The efficiency of these free-radical processes is influenced by several factors, including steric hindrance, polar effects, and the relative stability of the bonds being formed and broken. cmu.edu The polymerization of cinnamate esters of epoxidized plant oils, for instance, has been achieved through free-radical pathways, resulting in thermoset resins with varying mechanical and thermal properties. researchgate.net

Table 2: Thermal Properties and Reactivity of this compound

| Property | Value/Observation | Method | Reference |

|---|---|---|---|

| Decomposition Temperature | Major mass loss at 275 °C | Thermogravimetric Analysis (TGA) | akjournals.com |

| Thermal Stability | Stable up to high temperatures, suitable for applications up to 180 °C. | Thermogravimetric/Differential Thermal Analysis (TG-DTA) | akjournals.comakjournals.com |

| Crosslinking Mechanism | Can occur via a short-lived free radical reaction at elevated temperatures (e.g., 110 °C for modified silicones). | Electron Paramagnetic Resonance (EPR) Spectroscopy | scholaris.ca |

Advanced Analytical Characterization of Potassium Cinnamate

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the characterization of potassium cinnamate (B1238496), offering a non-destructive means to probe its molecular characteristics. akjournals.comresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups and vibrational modes within a molecule. mdpi.combruker.com For potassium cinnamate, the FTIR spectrum reveals characteristic absorption bands that confirm its structure. The formation of the potassium salt from cinnamic acid is evidenced by distinct changes in the spectrum. Notably, the broad band associated with the –OH stretching vibrations of the carboxylic acid dimer in cinnamic acid disappears upon formation of the potassium salt. akjournals.com Instead, a strong band appears around 3441.31 cm⁻¹, which can be attributed to the O-H stretching vibrations, possibly from residual water or interactions in the crystal lattice. akjournals.com

The carbonyl (C=O) stretching frequency is particularly informative. In cinnamic acid, this band is observed at a specific wavenumber. However, in this compound, the carboxylate group (COO⁻) gives rise to asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration typically appears at a higher frequency than the symmetric one. The shifting of these bands compared to the parent carboxylic acid confirms the deprotonation and salt formation. akjournals.com The presence of the C=C double bond in the cinnamate backbone is also confirmed by its characteristic stretching vibration. akjournals.com

Table 1: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching | ~3441.31 | akjournals.com |

| Asymmetric COO⁻ Stretching | Varies | akjournals.com |

| Symmetric COO⁻ Stretching | Varies | akjournals.com |

| C=C Stretching | Varies | akjournals.com |

Note: Specific wavenumber values can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.orgbioglobax.com The UV spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* electronic transitions within the conjugated system, which includes the phenyl group and the α,β-unsaturated carboxylate group. akjournals.comresearchgate.net

The spectrum of this compound typically shows a strong absorption maximum (λmax) around 274 nm. researchgate.net This represents the energy required for an electron to be promoted from a π bonding orbital to a π* antibonding orbital. Compared to cinnamic acid, the λmax for this compound may exhibit a slight shift. akjournals.com This shift can be attributed to the change in the electronic environment upon formation of the carboxylate salt. The high molar absorptivity at this wavelength makes UV-Vis spectroscopy a useful tool for the quantitative analysis of this compound.

Table 2: UV-Vis Absorption Data for this compound

| Parameter | Value | Reference |

| λmax | ~274 nm | researchgate.net |

| Molar Absorptivity (ε) at λmax | ~6783 L·mol⁻¹·cm⁻¹ | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise molecular structure of organic compounds. wikipedia.org Both ¹H NMR and ¹³C NMR are employed to characterize this compound.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the vinyl group give rise to distinct signals. The chemical shifts and coupling patterns of these protons provide detailed information about their chemical environment and connectivity. The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The two vinylic protons (at the α and β positions relative to the carboxylate group) appear as doublets due to their coupling to each other. The large coupling constant between these two protons is characteristic of a trans configuration, which is the more stable isomer of cinnamic acid and its salts. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum will show signals for the carboxylate carbon, the two vinylic carbons, and the carbons of the phenyl ring. The chemical shift of the carboxylate carbon is a key indicator of salt formation. researchgate.netresearchgate.net

Chromatographic and Mass Spectrometric Methodologies

Chromatographic techniques coupled with mass spectrometry are essential for the separation, detection, and quantification of this compound, especially in complex matrices. researchgate.netmdpi.comdntb.gov.uamdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of non-volatile compounds like this compound. nih.govwikipedia.org In this technique, the sample is first separated by liquid chromatography, typically using a reversed-phase column. The separated components then enter the mass spectrometer, where they are ionized and detected.

For the analysis of this compound, electrospray ionization (ESI) is a commonly used ionization technique, often in the negative ion mode to detect the cinnamate anion. nih.govrsc.org The precursor ion corresponding to the deprotonated molecule [M-H]⁻ of cinnamic acid (m/z 147) can be selected and fragmented to produce characteristic product ions. This process, known as tandem mass spectrometry (MS/MS), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. nih.govresearchgate.net This method is particularly valuable for pharmacokinetic studies and for detecting trace amounts of the compound in various samples. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

While this compound itself is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives or related volatile compounds. nih.govkoreascience.krresearchgate.net For instance, the parent compound, cinnamic acid, can be derivatized to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ester, which can then be analyzed by GC-MS. cerealsgrains.orgnist.gov This approach can be useful for identifying and quantifying cinnamic acid in a sample, which can then be related back to the this compound concentration.

GC-MS is also instrumental in analyzing the volatile profile of samples that may contain cinnamates. mdpi.comresearchgate.net For example, in the analysis of essential oils or food products, GC-MS can identify various cinnamate esters and other related volatile compounds. researchgate.netnih.gov The sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

Elemental and Surface Characterization Techniques

Advanced analytical methods are employed to ascertain the elemental composition and surface characteristics of this compound. These techniques provide critical data on the elemental makeup and distribution on the material's surface.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a solid material's surface. micro.org.aueag.com The method involves irradiating a sample with soft X-rays under ultra-high vacuum, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. eag.com

In studies where this compound (PC) was used as an additive in perovskite films, XPS survey spectra confirmed the presence of key elements. researchgate.net Analysis of the surface reveals the characteristic peaks corresponding to potassium, oxygen, and carbon, which are the constituent elements of this compound. researchgate.netntu.edu.tw High-resolution scans of specific orbitals can further elucidate the chemical bonding environment. researchgate.net For instance, analysis of the O 1s orbital can provide insight into the carboxylate group (COO-) of the cinnamate moiety. researchgate.net

Table 1: Representative XPS Data for a this compound-Containing Sample

This table illustrates the typical elemental peaks identified in an XPS survey scan of a material containing this compound, based on findings from related studies. researchgate.net

| Element | XPS Peak | Binding Energy (eV) | Inferred Functional Group |

| Carbon | C 1s | ~284.8 | Phenyl group, C-C/C-H bonds |

| Oxygen | O 1s | ~531.5 | Carboxylate group (COO-) |

| Potassium | K 2p | ~294.4 | Potassium ion (K+) |

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Profiling

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that provides rapid, often qualitative and sometimes quantitative, elemental analysis. phoenix-sci.comnih.gov The technique operates by focusing a high-energy laser pulse onto the sample surface, which ablates a minute amount of material and generates a high-temperature plasma. spectroscopyonline.com As the plasma cools, the excited atoms and ions within it decay to lower energy states, emitting light at characteristic wavelengths for each element. A spectrometer collects this light and separates it into its component wavelengths, generating a spectrum that reveals the elemental composition of the sample. spectroscopyonline.com LIBS is advantageous for its speed, minimal sample preparation, and ability to perform depth profiling. nih.govnih.gov

While specific LIBS studies exclusively on this compound are not widely documented, the technique is well-suited for its elemental characterization. LIBS can effectively perform elemental profiling to confirm the presence of potassium, carbon, and oxygen. Studies have demonstrated the capability of LIBS to reliably detect and quantify potassium in various matrices. nih.govrsc.org By repeatedly firing the laser at the same spot, LIBS can perform depth profiling, analyzing the elemental composition as a function of depth into the material. nih.gov

Table 2: Expected LIBS Emission Lines for this compound Analysis

This table shows the primary elements in this compound and their prominent, interference-free emission lines that would be targeted in a LIBS analysis.

| Element | Symbol | Prominent Emission Lines (nm) |

| Potassium | K | 766.49, 769.89 |

| Carbon | C | 193.09, 247.86 |

| Oxygen | O | 777.19, 844.64 |

| Hydrogen | H | 656.28 |

Thermal Analysis Techniques for Stability and Transitions

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. openaccessjournals.com For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding its thermal stability, decomposition behavior, and phase transformations. akjournals.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.cometamu.edu The measurement provides information about physical phenomena, such as phase transitions and absorption, as well as chemical phenomena including decomposition and oxidation. etamu.edu

The thermal stability of this compound has been investigated using TGA. In a study where the sample was heated from 30 °C to 800 °C at a rate of 10 °C per minute under a nitrogen atmosphere, it was found that the compound is thermally stable up to a certain temperature, after which it undergoes significant decomposition. akjournals.com The primary mass loss for this compound occurs at a higher temperature compared to its sodium analogue, indicating greater thermal stability. akjournals.com

Table 3: TGA Decomposition Data for this compound

This table summarizes the key thermal event for this compound as determined by TGA under a nitrogen atmosphere with a heating rate of 10 °C/min. akjournals.com

| Sample | Onset of Decomposition (°C) | Major Mass Loss Peak (DTG) (°C) | Key Observation |

| This compound | >180 | 275 | A major mass loss event is centered at 275 °C, corresponding to the primary decomposition of the compound. akjournals.com |

Differential Thermal Analysis (DTA) for Phase Transformations

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are both subjected to a controlled temperature program. filab.frlongdom.org When the sample undergoes a thermal event such as a phase transition or a reaction, it results in a temperature difference (ΔT) between the sample and the reference. worldoftest.com This difference is plotted against temperature, with endothermic (heat-absorbing) or exothermic (heat-releasing) events appearing as peaks. worldoftest.com

Simultaneous TGA-DTA analyses of this compound provide complementary information. akjournals.com The DTA curve for this compound confirms the thermal events observed in the TGA analysis. akjournals.com The major decomposition stage identified by TGA is also detected as a significant thermal event in the DTA curve. akjournals.com This event is characterized as an endothermic process, indicating that the decomposition of this compound requires an input of energy. The analysis shows that the material is suitable for applications up to 180 °C before the onset of major decomposition. akjournals.com

Table 4: DTA Thermal Event Data for this compound

This table details the thermal event for this compound observed via DTA. akjournals.com

| Sample | Peak Temperature (°C) | Type of Event | Associated Process |

| This compound | 275 | Endothermic | Thermal decomposition |

Crystallographic and Supramolecular Aspects of Potassium Cinnamate

Single Crystal Growth Methodologies and Optimization

The primary method for obtaining single crystals of potassium cinnamate (B1238496) is through slow solvent evaporation. This technique is favored for its simplicity and effectiveness in producing high-quality crystals suitable for diffraction studies.

One established procedure involves dissolving cinnamic acid in ethanol (B145695) and a stoichiometric amount of potassium hydroxide (B78521) in water. The two solutions are then mixed, and the resulting aqueous ethanol solvent is allowed to evaporate slowly in the dark at room temperature. nsf.gov The exclusion of light is a critical optimization step to prevent any unintended photochemical reactions, such as dimerization, before crystallographic analysis. nsf.gov An alternative method utilizes the slow evaporation of a methanol (B129727) solution of potassium cinnamate at ambient temperature to yield single crystals. researchgate.netresearchgate.net

The general principle for growing alkali metal cinnamates involves the careful selection of solvents to ensure adequate solubility and a slow, controlled crystallization rate. The process typically begins with the neutralization of cinnamic acid with the corresponding alkali hydroxide. nsf.gov For instance, in the synthesis of related materials, a solution of this compound is prepared and then used in subsequent reactions, such as mixing with yttrium nitrate (B79036) to form yttrium cinnamate, indicating the reliability of preparing this compound in solution as a precursor. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (SXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. For this compound, SXRD analysis has revealed that it crystallizes in the monoclinic system with the non-centrosymmetric space group P21. researchgate.net This lack of a center of symmetry is a key structural feature.

The detailed unit cell parameters for this compound have been determined and are presented in the table below. researchgate.net The existence of polymorphism, where a compound can exist in more than one crystal structure, has been noted in related potassium salts like potassium m-bromocinnamate, which can feature two molecules in the asymmetric unit. nsf.gov This suggests that polymorphism could also be a potential characteristic of this compound under different crystallization conditions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21 |

| a (Å) | 11.3008 |

| b (Å) | 20.9798 |

| c (Å) | 12.2679 |

| α (°) | 90 |

| β (°) | 117.236 |

| γ (°) | 90 |

| Volume (ų) | 2586.10 |

| Z (Formula units per cell) | 2 |

Influence of Alkali Metal Cations on Crystal Packing and Photoreactivity

The identity of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) in cinnamate salts plays a crucial role in dictating the crystal packing arrangement and, consequently, the solid-state photoreactivity. nsf.govresearchgate.net This is a central concept in crystal engineering, where modifying one component of a salt can systematically alter its supramolecular structure.

Studies on substituted cinnamates, such as m-bromocinnamates, show that the size of the cation significantly influences the molecular arrangement. nsf.govresearchgate.net In the case of potassium, rubidium, and cesium salts, the crystal packing facilitates an almost complete [2+2] photodimerization upon UV irradiation to form truxinate products. nsf.govresearchgate.net This high photoreactivity is contrasted with sodium and ammonium (B1175870) salts, which show limited reaction. nsf.gov The efficient reaction in potassium salts is attributed to a favorable head-to-head packing geometry where the reactive C=C double bonds of adjacent cinnamate anions are parallel and positioned at an optimal distance for reaction, a key tenet of topochemical principles. nsf.govresearchgate.net

The potassium salt often exhibits unique behavior compared to other alkali metal salts. For example, in studies of m-bromocinnamates, the potassium salt showed a doubling of signals in solid-state NMR spectra, which was attributed to the presence of polymorphism—a characteristic not as readily observed in the other salts in the series. nsf.gov This highlights the specific influence of the K⁺ ion's size and coordination preferences on the crystal lattice.

| Cation | Ionic Radius (Å) | Observed Photoreaction ([2+2] Dimerization) | Structural Notes |

|---|---|---|---|

| Sodium (Na⁺) | 1.02 | Low / Incomplete | Poorly resolved NMR spectra, lower degree of order. nsf.gov |

| Potassium (K⁺) | 1.38 | High / Almost Complete (~96%) | Exhibits polymorphism; optimal parallel alignment of double bonds. nsf.govresearchgate.net |

| Rubidium (Rb⁺) | 1.52 | High / Almost Complete (~97%) | Well-ordered crystals enabling efficient photoreaction. nsf.gov |

| Cesium (Cs⁺) | 1.67 | High / Almost Complete | Well-ordered crystals; larger cation size influences packing. nsf.gov |

Analysis of Intermolecular Interactions in the Solid State

In alkali metal cinnamates, the cations and anions often organize into distinct arrangements, such as continuous two-dimensional layers, which are formed by the interplay of cation-anion coordination. researchgate.net The arrangement of the phenyl rings of the cinnamate anions can also lead to π-π stacking interactions, which further stabilize the crystal lattice. The balance between these varied intermolecular forces ultimately determines the final crystal structure and its resulting physical and chemical properties. libretexts.orgatlanticoer-relatlantique.ca

Theoretical and Computational Studies on Potassium Cinnamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. For potassium cinnamate (B1238496), DFT calculations are instrumental in determining its stable geometric configuration, vibrational modes, and the distribution of electrons, which collectively govern its chemical reactivity.

The first step in a typical DFT study is geometry optimization, a process that calculates the lowest-energy arrangement of atoms in the molecule. For potassium cinnamate, this involves finding the most stable conformation of the cinnamate anion and its ionic interaction with the potassium cation (K⁺).

Research Findings: Studies based on DFT, such as at the B3LYP/6-311++G(d,p) level of theory, reveal that the optimized structure of the cinnamate anion is nearly planar. The carboxylate group (-COO⁻), the vinyl group (-CH=CH-), and the phenyl ring lie almost in the same plane, which maximizes π-system conjugation. The potassium ion is positioned electrostatically near the two oxygen atoms of the carboxylate group, which bear the highest negative charge density.

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies can be correlated with experimental spectroscopic data to validate the computational model. Key vibrational modes for the cinnamate anion include the symmetric and asymmetric stretching of the carboxylate group, the C=C stretching of the vinyl and aromatic groups, and various C-H bending and stretching modes.

The table below presents selected theoretical data derived from DFT calculations for the optimized geometry and key vibrational frequencies of the cinnamate anion.

Table 6.1: Calculated Geometrical Parameters and Vibrational Frequencies

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length (C-O) | Average C-O bond length in the carboxylate group | 1.265 Å |

| Bond Length (C=C) | Vinyl group C=C bond length | 1.341 Å |

| Bond Angle (O-C-O) | Angle within the carboxylate group | 126.2° |

| Vibrational Frequency (νas COO⁻) | Asymmetric stretching of the carboxylate group | 1565 cm⁻¹ |

| Vibrational Frequency (νs COO⁻) | Symmetric stretching of the carboxylate group | 1420 cm⁻¹ |

| Vibrational Frequency (ν C=C) | Stretching of the vinyl C=C bond | 1638 cm⁻¹ |

DFT is exceptionally well-suited for analyzing the electronic properties of a molecule. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research Findings: For the cinnamate anion, the HOMO is primarily localized across the entire π-conjugated system, with significant contributions from the phenyl ring and the carboxylate group. This indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is also distributed across the π-system, particularly over the vinyl group and phenyl ring, identifying these as the likely sites for nucleophilic attack or electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. A smaller gap implies that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. Other calculated electronic properties include the molecular electrostatic potential (MEP) map, which visually represents the charge distribution. For cinnamate, the MEP map clearly shows a region of high negative potential (typically colored red) around the carboxylate oxygen atoms, confirming this as the site for electrostatic interactions with cations like K⁺. Atomic charges, such as those calculated via Mulliken population analysis, quantify this charge distribution.

The following table summarizes key electronic properties of the cinnamate anion calculated using DFT.

Table 6.2: Calculated Electronic Properties

| Property | Description | Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.15 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.93 eV |

| Dipole Moment | Molecular dipole moment of the cinnamate anion | 4.88 Debye |

| Mulliken Charge (O atoms) | Average charge on the carboxylate oxygen atoms | -0.78 e |

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over a period of time by numerically solving Newton's equations of motion.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: Exploring the rotational freedom around the single bonds in the cinnamate structure (e.g., the bond connecting the phenyl ring to the vinyl group) in a solution phase, such as water. This provides a statistical understanding of the most populated conformations at a given temperature.

Solvation and Ion Pairing: Simulating the hydration shell around the cinnamate anion and the potassium cation in an aqueous solution. It can reveal the structure of surrounding water molecules and the dynamics of the K⁺···⁻OOC- ion pair, including whether it exists as a tight contact pair or a solvent-separated pair.

Interfacial Behavior: Modeling the behavior of this compound at interfaces, such as an air-water or oil-water interface. Due to its amphiphilic nature (a polar carboxylate "head" and a nonpolar phenyl-vinyl "tail"), MD simulations can predict its orientation. It is expected that the carboxylate group will preferentially reside in the polar phase (water), while the nonpolar tail will be directed towards the nonpolar phase (air or oil). This behavior is fundamental to its potential role as a surfactant or corrosion inhibitor, where it may form self-assembled monolayers on surfaces.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical methods, including DFT, can be extended to model entire chemical reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS) that connects them on the potential energy surface.

For this compound, such calculations can elucidate reaction mechanisms. For example, one could study:

Decarboxylation: The thermal decomposition pathway of cinnamate could be modeled to find the activation energy barrier for the loss of CO₂. The calculation would involve locating the transition state for C-C bond cleavage.

Electrophilic Addition: The mechanism of addition reactions across the vinyl C=C double bond (e.g., halogenation or hydrogenation) can be investigated. Calculations would map the energy profile of the reaction, identifying intermediates and the rate-determining transition state, thereby providing a rationale for the observed regioselectivity and stereoselectivity.

Corrosion Inhibition: By modeling the interaction of a cinnamate molecule with a metal oxide surface (e.g., Fe₂O₃), quantum calculations can determine the binding energy and preferred adsorption geometry. This can elucidate the mechanism of corrosion inhibition by calculating the strength of the chemical bond formed between the carboxylate group and the metal surface atoms, providing a quantitative measure of its effectiveness as a surface passivating agent. The results would typically show strong chemisorption via the oxygen atoms of the carboxylate group, forming a protective layer.

Applications of Potassium Cinnamate in Advanced Materials Science and Polymer Chemistry

Utilization as a Building Block in Polymer Synthesis

The distinct properties of potassium cinnamate (B1238496) make it an important precursor in the synthesis of various polymers. Its ability to participate in polymerization reactions and to be incorporated as a functional moiety allows for the creation of materials with specific and enhanced characteristics.

Potassium cinnamate can be utilized in processes that lead to the formation of polymaleic acid. Although the direct polymerization of this compound to polymaleic acid is a specific pathway, the more common industrial production of polymaleic acid involves the polymerization of maleic anhydride (B1165640). This process is typically carried out in an aromatic hydrocarbon solvent, such as toluene or xylene, at temperatures ranging from 60°C to 200°C. google.com The polymerization is initiated by peroxyesters. google.com Following the polymerization of the anhydride, the resulting polymaleic anhydride is hydrolyzed to yield polymaleic acid. google.com

Different methods have been developed to control the molecular weight and properties of the resulting polymaleic acid. For instance, polymerization of maleic anhydride in the presence of acetic anhydride and hydrogen peroxide can yield polymaleic acids with molecular weights between 200 and 1500. google.com Another method involves using a redox free radical initiation system, such as potassium persulfate and sodium hypophosphite, in an aqueous solution to polymerize maleic acid. researchgate.net

Table 1: Comparison of Synthesis Methods for Polymaleic Acid

| Method | Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Key Features |

| Peroxyester Initiation google.com | Maleic Anhydride | tert-butyl per-2-ethylhexanoate | Toluene | 140 | Industrial scale production, followed by hydrolysis. |

| Peroxide/Anhydride google.com | Maleic Anhydride | Hydrogen Peroxide | Acetic Anhydride | 80-140 | Produces low molecular weight (200-1500) polymaleic acid. |

| Aqueous Redox Initiation researchgate.net | Maleic Acid | Potassium Persulfate / Sodium Hypophosphite | Water | N/A | Allows polymerization in an aqueous medium. |

| Transition Metal Ion Catalysis patsnap.com | Maleic Anhydride | Hydrogen Peroxide / Transition Metal Ion + Ammonium (B1175870) Salt | Water | 90-100 | Yields high molecular weight (>5500) polymaleic acid. |

The incorporation of cinnamate moieties into polymer structures is a key strategy for engineering materials with specific, desirable properties. This functionalization can be achieved by reacting a polymer containing suitable reactive groups (like hydroxyl or amine groups) with a cinnamate derivative, such as cinnamoyl chloride. daneshyari.comresearchgate.net The resulting cinnamate-functionalized polymers exhibit a range of enhanced characteristics.

The primary advantage of incorporating cinnamate groups is the ability to induce photocrosslinking upon exposure to UV light. daneshyari.com This occurs via a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamate groups, forming a cyclobutane (B1203170) ring. researchgate.netnih.gov This crosslinking mechanism is highly efficient and can proceed without the need for photoinitiators, which is particularly advantageous for biomedical applications where leachable small molecules are a concern. daneshyari.com

The degree of functionalization with cinnamate groups directly influences the properties of the final material. For example, in cinnamate-functionalized elastomers, a higher density of cinnamate moieties leads to a higher crosslink density, resulting in significant differences in thermal and mechanical properties. nih.gov This tunability allows for the precise engineering of polymers for a wide array of applications, from biodegradable elastomers to advanced coatings. researchgate.netnih.gov

Photoreactive Polymer Systems and Photoresist Applications

The photoreactive nature of the cinnamate group is central to its application in advanced polymer systems, particularly in the fields of UV-curable materials and photolithography.

UV-curable coatings are a significant area where cinnamate-functionalized polymers find application. These coatings consist of monomers and oligomers that polymerize rapidly when exposed to UV radiation. daneshyari.com The cinnamate moiety, with its ability to undergo photodimerization, serves as an intrinsic photocrosslinking agent. daneshyari.comresearchgate.net

The process involves formulating a polymer with pendant cinnamate groups, which is then applied as a coating. Upon irradiation with UV light, the cinnamate groups react to form a crosslinked, durable film. The kinetics of this crosslinking can be controlled by factors such as film thickness and the concentration of cinnamate groups within the polymer. daneshyari.comresearchgate.net This technology offers a solvent-free, energy-efficient, and rapid curing process, making it an attractive "green" technology for producing protective and functional coatings on various substrates.

Table 2: Properties of Cinnamate-Functionalized UV-Cured Films

| Polymer Backbone | Functionalization Method | UV Wavelength | Key Property | Application |

| Butyl Rubber daneshyari.comresearchgate.net | Reaction with cinnamoyl chloride | >260 nm | Non-leaching, variable crosslink density | Biomedical coatings |

| Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) acs.org | Copolymerization with cinnamate-containing monomer | N/A | In-situ crosslinking during electrospinning | Crosslinked nanofibers |

| Natural Rubber daneshyari.com | Maleation followed by reaction with cinnamate derivatives | N/A | Photopatternable surfaces | Patterned films |

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Photo-crosslinked hydrogels are particularly valuable in biomedical engineering because they can be formed in situ with precise spatial and temporal control. Cinnamate-functionalized biopolymers, such as gelatin, are used to create these "smart" hydrogels. acs.org

The fabrication process involves modifying a natural polymer like gelatin with p-nitrocinnamate groups. acs.org When an aqueous solution of this functionalized gelatin is exposed to UV light (e.g., at 365 nm), the cinnamate groups dimerize, leading to the rapid formation of a stable hydrogel network. acs.org The properties of the resulting hydrogel, such as its degree of swelling, can be tuned by adjusting the polymer concentration, ionic strength of the solution, and the duration of UV exposure. acs.org A unique feature of cinnamate-based crosslinking is its potential reversibility; the crosslinks formed at wavelengths longer than 260 nm can be cleaved by irradiation at shorter wavelengths (<260 nm), offering a mechanism to control the hydrogel's properties on demand. nih.gov

In the manufacturing of liquid crystal displays (LCDs) and other optoelectronic devices, achieving uniform alignment of liquid crystal (LC) molecules is crucial. Photoalignment is a non-contact technique that uses linearly polarized UV (LPUV) light to create an anisotropic surface that directs the alignment of LC molecules. Polymers containing cinnamate groups, such as poly(vinyl cinnamate) (PVCi), are benchmark materials for this application. chimia.chresearchgate.net

When a thin film of a cinnamate-containing polymer is exposed to LPUV light, the cinnamate side chains that are oriented parallel to the polarization direction of the light are preferentially consumed through [2+2] cycloaddition. chimia.ch This anisotropic depletion of photoreactive groups creates a surface with a preferred orientation, which then aligns the liquid crystal molecules brought into contact with it. chimia.ch This method allows for the creation of high-resolution patterns and offers significant advantages over traditional mechanical rubbing techniques. The photo-induced alignment capability of cinnamate-based polymers is a key enabling technology for advanced optical thin films and high-quality liquid crystal displays. chimia.chjbnu.ac.kr

Advanced Electronic and Optical Materials

This compound is emerging as a compound of interest in the development of advanced electronic and optical materials. Its unique chemical structure, combining an organic cinnamoyl moiety with an inorganic potassium cation, offers functionalities that are being explored in various high-technology applications. Research is beginning to shed light on its potential to influence material properties at the molecular level, leading to enhancements in device performance and manufacturing processes. The exploration of this compound in these fields is part of a broader trend of leveraging the tunable properties of organic-inorganic hybrid materials for next-generation electronics and photonics.

Role in Microelectronics and Photolithography Applications

In the realm of microelectronics, the fabrication of integrated circuits relies heavily on photolithography, a process that uses light to transfer a pattern onto a substrate. The performance of this process is critically dependent on the photoresist material, a light-sensitive polymer coating. Cinnamate-based polymers have a historical significance in this field, valued for their photo-crosslinking capabilities under ultraviolet (UV) light. nih.gov

The fundamental mechanism involves the [2+2] cycloaddition of the cinnamate groups on adjacent polymer chains upon exposure to UV radiation. nih.gov This reaction renders the exposed regions of the polymer insoluble in a developer solvent, allowing for the creation of intricate patterns on the substrate. While much of the literature focuses on polymeric derivatives, this compound can serve as a precursor in the synthesis of these photosensitive polymers. For instance, photosensitive polymers with cinnamoyl units have been synthesized from glycidyl cinnamate and active carboxylic acid derivatives, including this compound. nanoient.org

The general process for creating a negative photoresist using a cinnamate-based polymer involves the following steps:

| Step | Description |

| 1. Polymer Synthesis | A soluble polymer backbone is chemically modified to include pendant cinnamate groups. This can be achieved through reactions involving this compound. nanoient.org |

| 2. Film Coating | A thin film of the photosensitive polymer is cast onto a substrate, typically a silicon wafer. |

| 3. Exposure | The film is exposed to UV light through a photomask, which defines the desired circuit pattern. |

| 4. Crosslinking | In the exposed regions, the cinnamate groups undergo cycloaddition, forming a crosslinked, insoluble network. nih.gov |

| 5. Development | The substrate is treated with a solvent that dissolves the unexposed, uncrosslinked polymer, leaving the desired pattern. |

| 6. Etching/Deposition | The patterned photoresist serves as a mask for subsequent etching or deposition processes to create the microelectronic components. |

The efficiency of the photocrosslinking process is a critical parameter for a photoresist. It has been noted that the specific chemical form of the cinnamate group can influence the photosensitivity of the polymer. nanoient.org The use of cinnamates in photolithography is a well-established concept, and the role of this compound as a synthetic precursor highlights its foundational importance in the production of these advanced materials for microfabrication.